Phenyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Description
Phenyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronate ester-containing carbamate derivative. Its structure comprises a phenyl carbamate group attached to a substituted phenyl ring bearing a methoxy group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position. This compound is primarily utilized in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions, due to its boronate functionality, which enables efficient coupling with aryl halides under palladium catalysis . The carbamate group enhances stability and modulates solubility, making it advantageous in medicinal chemistry and materials science .
Properties
IUPAC Name |
phenyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO5/c1-19(2)20(3,4)27-21(26-19)14-11-12-16(17(13-14)24-5)22-18(23)25-15-9-7-6-8-10-15/h6-13H,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNVRESBVCVUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves a multi-step process. One common method includes the reaction of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine with phenyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Phenols
Reduction: Alcohols
Substitution: Biaryl compounds
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of phenyl carbamates can inhibit specific protein targets involved in cancer cell proliferation and survival. For instance, compounds similar to Phenyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate have shown promise in targeting protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. Inhibition of PRMT5 has been associated with selective cytotoxicity in cancer cells with homozygous deletions of the MTAP gene .
2. Drug Delivery Systems
The incorporation of boron-containing compounds like this carbamate into drug delivery systems is a growing area of interest. The unique properties of boron compounds can enhance the solubility and bioavailability of therapeutic agents. Studies have demonstrated that the dioxaborolane moiety can improve the pharmacokinetic profile of drugs by facilitating their transport across biological membranes .
Materials Science
1. Synthesis of Functional Polymers
this compound can serve as a building block in the synthesis of functional polymers. Its reactive dioxaborolane group allows for cross-linking reactions that can produce new materials with tailored properties for applications in coatings and adhesives .
2. Organic Light Emitting Diodes (OLEDs)
Research has explored the use of boron-containing compounds in the development of OLEDs due to their ability to facilitate charge transport and improve device efficiency. The incorporation of such compounds into OLED structures can enhance their stability and luminous efficiency .
Synthetic Chemistry
1. Coupling Reactions
This compound is valuable in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative. The dioxaborolane functionality enhances the reactivity and selectivity of the coupling process, allowing for the formation of biaryl compounds that are crucial in pharmaceuticals and agrochemicals .
2. Synthesis of Complex Molecules
The versatility of this compound makes it a useful reagent in organic synthesis. It can be employed to construct complex molecular architectures through various chemical transformations such as nucleophilic substitutions and cycloadditions .
Case Studies
Mechanism of Action
The mechanism of action of phenyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in the development of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of arylboronate esters with carbamate or related substituents. Below is a detailed comparison with structurally analogous compounds:
Table 1: Key Structural and Functional Differences
Key Data :
Cross-Coupling Reactions
The compound’s boronate group enables efficient Suzuki–Miyaura couplings. For example, it has been used to synthesize meta-terphenyl-linked donor–π–acceptor dyads for charge-transfer studies . Comparatively, its ethyl carbamate analog shows lower reactivity in couplings due to steric hindrance from the ethyl group .
Medicinal Chemistry
The carbamate group enhances metabolic stability compared to ester analogs. For instance, tert-butyl carbamates are used in antiplasmodial agents , while the methoxy-substituted derivative may improve blood-brain barrier penetration in CNS-targeted therapies .
Materials Science
The compound’s methoxy group contributes to luminescence properties in OLED emitters, outperforming non-methoxy analogs in device efficiency .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
Phenyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C18H28BNO4
- Molecular Weight : 319.20 g/mol
- CAS Number : 330793-01-6
The structure features a carbamate group linked to a phenyl ring that is substituted with a dioxaborolane moiety. The presence of the dioxaborolane group is significant for its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves palladium-catalyzed reactions. For example, a common method includes the reaction of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with various electrophiles under microwave irradiation conditions to yield the desired carbamate derivatives .
1. Inhibitory Effects on Kinases
Recent studies have highlighted the compound's inhibitory activity against several kinases such as GSK-3β and IKK-β. These kinases are crucial in various signaling pathways related to inflammation and cancer progression.
In a study assessing kinase inhibition:
- IC50 values for GSK-3β ranged from 10 to 1314 nM across various derivatives.
- Compounds with specific substituents showed enhanced inhibitory activity .
2. Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory properties. In models of inflammation induced by lipopolysaccharides (LPS), it effectively suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines. Notably:
- At concentrations of 1 µM, it reduced NO levels significantly compared to controls.
- It also decreased IL-6 levels in BV-2 microglial cells .
3. Cytotoxicity Studies
Cytotoxicity assays were conducted using HT-22 (mouse hippocampal neuronal cells) and BV-2 (microglial cells). The results indicated:
- Compounds derived from this structure did not significantly reduce cell viability at concentrations up to 10 µM.
- Some derivatives exhibited cytotoxic effects at higher concentrations, suggesting a need for careful dosing in therapeutic applications .
Table 1: Inhibitory Activity of Phenyl Carbamate Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Notes |
|---|---|---|---|
| Compound A | GSK-3β | 50 | High selectivity |
| Compound B | IKK-β | 200 | Moderate activity |
| Compound C | ROCK-1 | 500 | Lower activity |
Table 2: Anti-inflammatory Effects
| Concentration (µM) | NO Production (%) | IL-6 Levels (%) |
|---|---|---|
| 1 | -50 | -40 |
| 10 | -70 | -60 |
Case Studies
Case Study: Inhibition of GSK-3β
In one study, derivatives of this compound were tested for their ability to inhibit GSK-3β in cellular models. The findings indicated that modifications in the alkyl groups significantly affected the inhibitory potency, with certain compounds achieving subnanomolar IC50 values.
Case Study: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms in microglial cells treated with LPS. The study found that the compound not only inhibited NO production but also modulated cytokine release patterns, indicating a potential role in neuroinflammatory diseases.
Q & A
Q. Example reaction conditions :
| Starting Material | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Chloroaryl halide | Pd(dppf)₂Cl₂ | Dioxane/H₂O | 55°C | 32% |
| Bromoaryl halide | Pd(dppf)₂Cl₂ | Dioxane/H₂O | 55°C | 65% |
[Basic] How are structural and purity characteristics of this compound confirmed in academic research?
Spectroscopic techniques are critical:
- ¹H/¹³C NMR : Distinct shifts confirm carbamate and dioxaborolane groups. For example:
- Mass spectrometry (DART or ESI-MS) : Exact mass matching (e.g., [M+H]⁺) validates molecular formulas .
- Chromatography : Silica gel column chromatography (ethyl acetate/hexane) or preparative HPLC ensures purity (>95%) .
[Basic] What are the primary applications of this compound in medicinal chemistry research?
The compound serves as a key intermediate in:
- Targeted drug design : Synthesis of FABP4/5 inhibitors (e.g., quinoline derivatives) via subsequent coupling or functionalization .
- Kinase inhibitor libraries : Boronate esters enable late-stage diversification in antiplasmodial imidazopyridazine scaffolds .
- Cholinesterase inhibitor development : Carbamate derivatives are functionalized to enhance blood-brain barrier penetration .
[Advanced] How can researchers optimize Suzuki-Miyaura coupling yields when using chloro vs. bromo aryl halides?
Q. Critical factors :
- Leaving group reactivity : Bromoaryl halides exhibit faster oxidative addition to Pd⁰, improving yields by 20–30% compared to chloro analogs .
- Catalyst loading : Increase Pd catalyst (0.1–0.2 eq) for chloro substrates to compensate for slower kinetics .
- Base selection : K₂CO₃ or Cs₂CO₃ enhances transmetallation efficiency in polar solvents (e.g., dioxane/H₂O) .
Q. Experimental optimization workflow :
Screen Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)).
Vary solvent ratios (dioxane:H₂O from 3:1 to 5:1).
Test elevated temperatures (70–90°C) for recalcitrant substrates.
[Advanced] How should discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be investigated?
Q. Troubleshooting protocol :
Impurity analysis : Run LC-MS to detect side products (e.g., dehalogenation or protodeboronation byproducts) .
Solvent effects : Confirm deuterated solvent consistency (e.g., DMSO-d₆ vs. CDCl₃) for NMR .
Dynamic effects : Variable-temperature NMR can resolve rotational barriers in carbamate groups .
X-ray crystallography : Resolve ambiguous structures if MS/NMR are inconclusive .
[Advanced] What strategies mitigate challenges in multi-step syntheses involving carbamate-dioxaborolane hybrids?
Q. Key challenges and solutions :
- Boronate stability : Avoid protic solvents (e.g., MeOH) during workup to prevent hydrolysis .
- Purification : Use neutral alumina instead of silica gel for boronate-containing intermediates to minimize decomposition .
- Functional group compatibility : Introduce carbamates late-stage to prevent interference during coupling reactions .
Case study : In meta-terphenyl dyad synthesis, sequential Suzuki couplings with TPA (triphenylamine) required orthogonal protecting groups for carbamate and boronate moieties .
[Advanced] How can computational methods enhance the design of carbamate derivatives for biological activity?
Q. Methodological integration :
- DFT calculations : Predict electronic effects of substituents on carbamate reactivity (e.g., HOMO-LUMO gaps) .
- Molecular docking : Screen carbamate conformers against target proteins (e.g., cholinesterase active sites) .
- MD simulations : Assess hydrolytic stability in physiological conditions .
[Advanced] What analytical techniques resolve isomeric mixtures in phenyl carbamate derivatives?
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
- NOESY NMR : Identifies spatial proximity of substituents (e.g., ortho vs. para isomers) .
- IR spectroscopy : Carbamate carbonyl stretches (1680–1720 cm⁻¹) differentiate substitution patterns .
[Advanced] How do reaction kinetics differ between carbamate formation and competing pathways (e.g., urea formation)?
Q. Mechanistic insights :
- Nucleophilicity : Carbamate formation favors primary amines (e.g., aniline derivatives) over secondary amines due to steric hindrance .
- Temperature control : Lower temperatures (0–25°C) suppress urea byproduct formation during chloroformate reactions .
- Reagent stoichiometry : Excess triethylamine (1.5–2 eq) drives carbamate formation to completion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
